molecular formula C25H21N3O4 B577621 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 1219143-85-7

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No. B577621
M. Wt: 427.46
InChI Key: SEWQKWXKJVYKOO-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C25H21N3O4 and its molecular weight is 427.46. The purity is usually 95%.
BenchChem offers high-quality 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Differentially Protected Azatryptophan Derivatives :

    • A study by Nimje et al. (2020) reported the synthesis of differentially protected azatryptophan derivatives using this compound. These derivatives play a significant role in peptide-based drug discovery (Nimje et al., 2020).
  • Preparation of N-Fmoc-Protected β2-Homoamino Acids :

    • Šebesta and Seebach (2003) described the preparation of N-Fmoc-protected β2-homoamino acids using this compound. These amino acids are crucial for the solid-phase synthesis of β-peptides (Šebesta & Seebach, 2003).
  • Synthesis of N-Fmoc-Protected β-Amino Acids :

    • Ellmerer-Müller et al. (1998) demonstrated the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids in a high-yield process using this compound (Ellmerer-Müller et al., 1998).
  • Bioimaging and Photophysics of Water-Soluble Fluorenyl Probes :

    • Morales et al. (2010) investigated the photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative related to this compound. This study is significant for integrin imaging in biological contexts (Morales et al., 2010).
  • Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues :

    • Gregar and Gervay-Hague (2004) prepared N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, demonstrating the utility of this compound in the synthesis of oligomers (Gregar & Gervay-Hague, 2004).
  • Self-Assembled Structures Formed by Fmoc Modified Aliphatic Amino Acids :

    • Gour et al. (2021) reported on the self-assembling properties of Fmoc modified amino acids, showing how this compound can lead to novel self-assembled architectures (Gour et al., 2021).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-24(30)22(12-15-13-27-23-16(15)10-5-11-26-23)28-25(31)32-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21-22H,12,14H2,(H,26,27)(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWQKWXKJVYKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673996
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

CAS RN

1219143-85-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
RL Berg - 2014 - bora.uib.no
Bakgrunn: I denne studien bruker vi datasimulering for å finne forbindelser som interagerer med enzymet tryptophan hydroxylase (TPH), fulgt opp av eksperimentell validering. TPH er …
Number of citations: 1 bora.uib.no

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